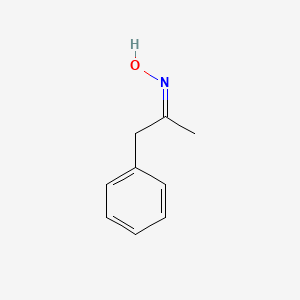

1-Phenylpropan-2-one oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(NZ)-N-(1-phenylpropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8- |

InChI Key |

AUYFJUMCPAMOKN-NTMALXAHSA-N |

Isomeric SMILES |

C/C(=N/O)/CC1=CC=CC=C1 |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 |

Synonyms |

phenylacetone oxime phenylacetone oxime, (E)-isomer phenylacetone oxime, (Z)-isome |

Origin of Product |

United States |

Significance of Oxime Functionalities in Synthetic Strategies

Oximes, characterized by the C=N-OH functional group, are a cornerstone in synthetic organic chemistry, offering a gateway to a diverse range of other functional groups. numberanalytics.comnumberanalytics.com Their importance lies in their ability to be readily prepared from aldehydes and ketones and subsequently transformed into amines, amides, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comtutorchase.com The oxime functionality is pivotal in numerous chemical reactions, including reductions, rearrangements, and cycloadditions. vulcanchem.comrsc.org

The reactivity of the oxime group is multifaceted. The nitrogen atom can act as a nucleophile, while the C=N double bond can undergo addition reactions. Furthermore, the N-O bond is relatively weak and can be cleaved homolytically or heterolytically to generate reactive intermediates such as iminyl radicals. rsc.orgmdpi.com This reactivity makes oximes, including 1-phenylpropan-2-one oxime, valuable intermediates in the construction of complex molecular architectures. numberanalytics.com

Historical Context of 1 Phenylpropan 2 One Oxime in Chemical Transformations

The study of oximes dates back to the 19th century, with their initial synthesis from hydroxylamine (B1172632) and carbonyl compounds. numberanalytics.com 1-Phenylpropan-2-one oxime, derived from 1-phenylpropan-2-one (also known as phenylacetone), has been a subject of interest for decades. smolecule.com Early research focused on its synthesis and characterization, noting its formation through the reaction of phenylacetone (B166967) with hydroxylamine. smolecule.com

Historically, a significant application of oximes has been the Beckmann rearrangement, a reaction discovered by Ernst Otto Beckmann in 1886. numberanalytics.com This acid-catalyzed rearrangement converts an oxime into an amide. numberanalytics.comwikipedia.org In the case of this compound, this rearrangement would yield N-phenylacetamide. The Beckmann rearrangement has been a fundamental tool in organic synthesis, famously used in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.org

Another key transformation of historical and ongoing importance is the reduction of oximes to primary amines. jove.com Various methods, including catalytic hydrogenation and reduction with metal hydrides, have been developed for this purpose. jove.comshirazu.ac.irrsc.org The reduction of this compound provides 1-phenylpropan-2-amine, a primary amine of interest in various synthetic applications.

Scope and Research Trajectories of the Compound

Direct Oximation Routes

The most prevalent and straightforward method for preparing this compound is the direct oximation of 1-phenylpropan-2-one, also known as phenylacetone (B166967). vulcanchem.comsmolecule.com This approach involves the condensation reaction between the ketone and a hydroxylamine (B1172632) derivative.

Condensation Reactions with Hydroxylamine Hydrochloride

The classical and most widely used method for the synthesis of this compound is the condensation reaction of 1-phenylpropan-2-one with hydroxylamine hydrochloride. smolecule.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards the formation of the oxime. smolecule.com Common bases employed for this purpose include sodium acetate. smolecule.com

The general procedure involves dissolving 1-phenylpropan-2-one and hydroxylamine hydrochloride in a suitable solvent, followed by the addition of a base. The mixture is often heated to facilitate the reaction. smolecule.com The resulting oxime can then be isolated and purified, commonly through recrystallization. smolecule.com Like other oximes, this compound can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond. vulcanchem.com

A typical laboratory synthesis is detailed below:

| Reactants | Reagents | Solvent | Conditions | Product |

| 1-Phenylpropan-2-one | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Heating | This compound |

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the direct oximation reaction can be significantly influenced by the reaction conditions and the solvent system employed. Research has focused on optimizing these parameters to maximize yield and purity.

Reaction Conditions: Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. For instance, controlling the temperature is crucial to balance the reaction rate with the potential for side reactions. A patented method for a related compound, 1-phenyl-1-hydroxy-2-propanone oxime, specifies a preferred reaction temperature between 0°C and 30°C to ensure high yield and stability. google.com The molar ratio of the hydroxylamine salt to the base is also a critical factor, with complete neutralization of the acid being important to prevent side reactions and improve the stability of the resulting oxime.

Solvent Systems: The choice of solvent can impact the solubility of reactants and the reaction kinetics. Ethanol is a commonly used solvent for the oximation of 1-phenylpropan-2-one. vulcanchem.com Aqueous or alcoholic media, such as ethanol-water mixtures, are also frequently employed. For the synthesis of 1-phenyl-1-hydroxy-2-propanone oxime, a variety of organic solvents have been shown to be effective, including diethyl ether, di-n-butyl ether, methyl-t-butyl ether, benzene, toluene, tetrahydrofuran, ethyl acetate, and 1,2-dimethoxyethane. google.com The selection of an appropriate solvent system is essential for achieving high conversion rates and facilitating product isolation.

Alternative Synthetic Pathways

Beyond direct oximation, alternative synthetic routes have been developed for the preparation of this compound and its analogues. These methods may offer advantages in specific contexts, such as avoiding the direct use of certain precursors or achieving different selectivity.

Nitrosation of Propiophenone Derivatives

An alternative pathway involves the nitrosation of propiophenone derivatives. This method typically uses an alkyl nitrite (B80452), such as methyl nitrite or isopentyl nitrite, in the presence of an acid catalyst like ethereal hydrochloric acid. wikipedia.org The reaction proceeds through the formation of an unstable nitroso compound which then rearranges to the more stable oxime. wikipedia.org For example, the nitrosation of propiophenone with methyl nitrite has been reported to yield the corresponding oxime. wikipedia.org This method can be particularly useful for generating α-oxo oximes. thieme-connect.de

A study on the iron-catalyzed nitrosation of styrenes also provides a route to propiophenone oxime derivatives. researchgate.net This process utilizes t-BuONO and NaBH4 under hydrogen pressure. researchgate.net

| Starting Material | Reagents | Product |

| Propiophenone | Methyl nitrite, Hydrochloric acid | Propiophenone oxime |

| Substituted Styrenes | Fe(BF4)2·6H2O, t-BuONO, NaBH4, H2 | Substituted propiophenone oximes |

Oximation from α-Hydroxyketone Precursors

This compound can also be synthesized from α-hydroxyketone precursors, such as 1-phenyl-1-hydroxy-2-propanone. A patented process describes the reaction of 1-phenyl-1-hydroxy-2-propanone with a hydroxylamine salt in the presence of a base to form the corresponding oxime intermediate. google.com This oxime can then be used in subsequent reactions.

The reaction is typically carried out in a two-phase system, with the α-hydroxyketone dissolved in an organic solvent and the hydroxylamine salt and base in an aqueous solution. google.com Vigorous agitation is necessary to ensure efficient reaction between the two phases. google.com After the reaction, the oxime product is isolated from the organic layer. google.com

Stereoselective and Enantioselective Synthesis

The stereoselective and enantioselective synthesis of this compound and its derivatives is an area of growing interest, particularly for applications in pharmaceuticals where specific stereoisomers are often required.

While direct methods for the stereoselective synthesis of this compound itself are not extensively detailed in the provided search results, related processes highlight the potential for chiral control. For example, a process for preparing (R)-1-hydroxy-1-phenylpropan-2-one oxime involves the enantioselective enzymatic reduction of α-isonitrosopropiophenone. google.com This reaction utilizes a ketoreductase enzyme and a co-enzyme in a buffer solution to produce the (R)-oxime with high enantiomeric purity. google.com

Furthermore, research into the synthesis of chiral amines often involves prochiral ketones like 1-phenylpropan-2-one as starting materials. uniovi.es While this doesn't directly produce a chiral oxime, it underscores the importance of stereocontrol in reactions involving this molecular scaffold. The development of methods for the stereoselective synthesis of oximes remains a challenge, as many current methods yield mixtures of E and Z isomers or the thermodynamically favored E isomer. lookchem.com However, techniques such as visible-light-mediated photoisomerization are being explored to access the less stable Z isomers of aryl oximes. lookchem.com

| Precursor | Method | Product | Key Feature |

| α-Isonitrosopropiophenone | Enantioselective enzymatic reduction (ketoreductase) | (R)-1-Hydroxy-1-phenylpropan-2-one oxime | High enantiomeric purity |

| Aryl oximes (E/Z mixture) | Visible-light-mediated photoisomerization | (Z)-Aryl oximes | Access to thermodynamically less stable isomer |

Enzymatic Reduction of α-Isonitrosopropiophenone

A notable advancement in the synthesis of this compound analogues involves the enzymatic reduction of α-isonitrosopropiophenone. This biotransformation offers a pathway to chiral compounds with high enantiomeric purity.

A key process involves the enantioselective enzymatic reduction of α-isonitrosopropiophenone (INP) to (R)-1-hydroxy-1-phenylpropan-2-one oxime. google.com This reaction is catalyzed by an oxidoreductase enzyme in the presence of a cofactor like NAD. The process is conducted under mild conditions, typically at a temperature of 25–35°C and a pH of 6–9, which helps to prevent the degradation of the unstable product. google.com A crucial aspect of this method is the continuous regeneration of the NAD⁺ cofactor, often achieved using a secondary alcohol dehydrogenase system. This enzymatic approach can yield the desired (R)-oxime with an enantiomeric purity of at least 99%. google.com

The starting material, α-isonitrosopropiophenone, can be prepared from the readily available and low-cost propiophenone. google.com The subsequent enzymatic reduction to the oxime intermediate is a key step in a multi-step synthesis that can lead to valuable pharmaceutical precursors like (R)-phenylacetylcarbinol ((R)-PAC). google.com

Table 1: Enzymatic Reduction of α-Isonitrosopropiophenone

| Parameter | Condition |

|---|---|

| Substrate | α-Isonitrosopropiophenone (INP) |

| Enzyme | Oxidoreductase (e.g., IEP-Ox162 in combination with IEP-Ox152) google.com |

| Product | (R)-1-Hydroxy-1-phenylpropan-2-one oxime |

| Temperature | 25–35°C google.com |

| pH | 6–9 |

| Cofactor | NAD, with regeneration system |

Chiral Catalyst Applications in Oxime Formation

The use of chiral catalysts is a significant strategy in asymmetric synthesis, enabling the production of specific stereoisomers. In the context of oxime synthesis, chiral catalysts can be employed in the hydrogenation of precursor molecules.

For instance, the hydrogenation of α-isonitrosopropiophenone in the presence of hydrogenation catalysts featuring chiral ligands has been explored. epo.org While specific details on the chiral catalysts used for the direct formation of this compound are not extensively detailed in the provided results, the principle of using chiral catalysts to influence the stereochemical outcome of a reaction is well-established. epo.org The development of efficient chiral catalysts is crucial for overcoming challenges such as cost and the need for high diastereoselectivity and enantioselectivity in the synthesis of chiral amines from oxime precursors. epo.org

Asymmetric Approaches to Oxime Precursors

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral molecule. Several asymmetric approaches focus on the precursors to this compound, particularly chiral ketones, which can then be converted to the desired oxime.

One method involves the asymmetric hydrogenation of prochiral enamides, which can be precursors to chiral ketones. uniovi.es Another approach is the reductive amination of prochiral ketones using enzymes like amine transaminases (ATAs), which can produce enantiopure amines that are structurally related to the target oxime. uniovi.es

The asymmetric reduction of prochiral ketones like 1-phenylpropan-2-one using chiral catalysts or biocatalysts, such as Baker's yeast, is a common method to produce chiral alcohols. These chiral alcohols can then serve as precursors in further synthetic steps. For example, (S)-1-phenylpropan-2-ol can be synthesized via the chiral reduction of 1-phenylpropan-2-one.

Furthermore, the addition of organometallic reagents to chiral oxime ethers in the presence of a Lewis acid has been shown to be highly diastereoselective, leading to protected 1,2-aminoalcohols in high enantiomeric purity. rsc.org This highlights the versatility of chiral auxiliaries in guiding the stereochemical outcome of reactions involving oxime-related structures.

Table 2: Asymmetric Synthesis Strategies for Oxime Precursors

| Approach | Precursor | Catalyst/Reagent | Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Enamides | Chiral Catalysts | Chiral Ketones/Amides uniovi.es |

| Biocatalytic Reductive Amination | Prochiral Ketones | Amine Transaminases (ATAs) | Enantiopure Amines uniovi.es |

| Asymmetric Reduction | 1-Phenylpropan-2-one | Baker's Yeast / Chiral Catalysts | (S)-1-Phenylpropan-2-ol |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into chemical synthesis to reduce environmental impact. In the context of this compound synthesis, these approaches focus on using less hazardous materials, improving energy efficiency, and utilizing renewable resources.

The enzymatic reduction of α-isonitrosopropiophenone, as discussed earlier, is a prime example of a green chemistry approach. google.com It utilizes enzymes that operate under mild conditions, avoiding the need for harsh reagents and high temperatures, thereby reducing energy consumption. google.comgoogleapis.com This process is designed to be cost-effective and have a lower environmental impact compared to traditional chemical methods. google.comgoogleapis.com

The use of biocatalysts, such as amine transaminases for the synthesis of chiral amines from ketones, also aligns with green chemistry principles by conducting reactions in aqueous media with high selectivity. uniovi.es Furthermore, the development of catalytic systems that can be recycled and reused, such as certain transition metal catalysts, contributes to the greening of synthetic processes. epo.orggoogle.com The move towards chemoenzymatic and biocatalytic methods represents a significant step in making the synthesis of this compound and its analogues more sustainable. uniovi.esresearchgate.net

Rearrangement Reactions

Beckmann Rearrangement and its Variants

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. masterorganicchemistry.com In the case of this compound, this reaction provides a pathway to N-substituted amides. The reaction is typically catalyzed by acids such as sulfuric acid, but other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote this transformation. wikipedia.org

The core of the Beckmann rearrangement involves the migration of a group from the carbon atom to the nitrogen atom of the oxime. masterorganicchemistry.com The group that is anti-periplanar to the hydroxyl group on the nitrogen is the one that migrates. This stereospecificity is a key feature of the reaction. wikipedia.org For ketoximes like this compound, this rearrangement leads to the formation of a substituted amide. masterorganicchemistry.com

Variants of the Beckmann rearrangement can be achieved using different catalytic systems. For instance, the reaction can be performed catalytically using cyanuric chloride and zinc chloride as a co-catalyst. wikipedia.org This method has been applied to the conversion of cyclic ketones to their corresponding lactams, which are monomers for nylon production. wikipedia.org

It is important to note that a competing reaction, the Beckmann fragmentation, can occur, particularly when the group alpha to the oxime can stabilize a carbocation. This fragmentation pathway leads to the formation of a nitrile and a carbocation. wikipedia.org The choice of reagents and reaction conditions can be tailored to favor either the rearrangement or fragmentation product. wikipedia.org

Mechanistic Studies of Rearrangement Pathways

The mechanism of the Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the key step: a concerted 1,2-shift where the migrating group moves from the carbon to the nitrogen, displacing the water molecule. masterorganicchemistry.comwarwick.ac.uk This results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by a water molecule, and after deprotonation, it tautomerizes to the final amide product. masterorganicchemistry.com

Computational studies have provided deeper insights into the transition state of this rearrangement. For acetone (B3395972) oxime, it was found that the rearrangement involves three acetic acid molecules and a proton, where the methyl group migrates in a concerted fashion as the hydroxyl group is expelled. wikipedia.org

Alternative mechanistic pathways can be accessed under different conditions. For example, a study on the reductive rearrangement of oximes catalyzed by tris(pentafluorophenyl)borane (B72294) with hydrosilanes as reducing agents proposed three possible reaction pathways. rsc.org Two of these paths proceed through an N,O-bissilylated hydroxylamine intermediate, leading to an iminium ion, while the third path resembles the classical Beckmann rearrangement, involving an O-silylated oxime that converts to a nitrilium ion. rsc.org DFT computational analysis suggested that the reduction-rearrangement sequence is slightly favored over the rearrangement-reduction sequence at ambient temperatures. rsc.org

Reduction Chemistry

The reduction of the oxime functionality in this compound is a valuable transformation for the synthesis of primary amines. Various methods, including catalytic hydrogenation and metal hydride reductions, have been employed for this purpose.

Catalytic Hydrogenation to Amines

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines. encyclopedia.pub This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. utc.edu A variety of catalysts have been shown to be effective for this transformation.

A highly active heterogeneous palladium-based catalyst has been developed for the hydrogenation of oximes to primary amines under mild conditions, using H₂ at 1 atmosphere in water. rsc.org This catalyst can be recycled and reused multiple times without a significant loss of activity. rsc.org Other noble metal catalysts, such as those based on platinum and rhodium, are also effective. The choice of catalyst can influence the selectivity of the reaction. For instance, in the hydrogenation of 2-indanone (B58226) oxime, a Pd/C catalyst favored the formation of the corresponding amine, while a Pt/C catalyst led to the formation of the hydroxylamine under the same conditions. encyclopedia.pubmdpi.com

Raney nickel is another effective catalyst for the hydrogenation of ketoximes to primary amines. utc.edumdpi.com The catalytic transfer hydrogenation of 2-octanone (B155638) oxime using Raney Nickel® and 2-propanol as a hydrogen donor successfully produced 2-octanamine. utc.edu

| Catalyst System | Substrate | Product | Yield (%) | Conditions | Reference |

| Pd-based heterogeneous catalyst | Various oximes | Primary amines | up to >99 | H₂ (1 atm), H₂O, rt | rsc.org |

| Pd/C | 2-Indanone oxime | 2-Aminoindane | 94 | Glacial AcOH, H₂SO₄ (conc.), 20–25 °C, 3 atm H₂ | encyclopedia.pub |

| Pt/C | 2-Indanone oxime | 2-(Hydroxyamino)indane | 54 | Glacial AcOH, H₂SO₄ (conc.), 20–25 °C, 3 atm H₂ | encyclopedia.pub |

| Raney Ni | 2-Indanone oxime | 2-Aminoindan | 91 | Basic conditions | mdpi.com |

| Raney Nickel® / 2-propanol | 2-Octanone oxime | 2-Octanamine | 83 | 60 min reflux | utc.edu |

Metal Hydride Reductions

Metal hydrides are another class of reagents used for the reduction of oximes. Reagents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are commonly used. bohrium.com The mechanism of reduction by metal hydrides involves the nucleophilic addition of a hydride ion to the carbon atom of the C=N double bond. dalalinstitute.com

While powerful, these reagents can sometimes lack selectivity. Modified metal hydride reagents have been developed to achieve higher enantioselectivity in the reduction of prochiral ketones. bohrium.com For example, binaphthol-modified aluminum hydride reagents (BINAL-H) have shown high selectivity in many ketone reductions. bohrium.com Other metal hydrides, such as lithium selectride and tributyltin hydride, have also been used for reductions, although they often require anhydrous conditions. mdpi.com

Reductive Acylation and Enamide Formation

Reductive acylation of oximes provides a route to enamides, which are versatile synthetic intermediates. A method for the preparation of (E)-β-arylenamides has been developed through the reductive acetylation of corresponding oximes using iron(II) acetate as the reducing agent. researchgate.netresearchgate.net The use of hexamethylphosphoramide (B148902) as a solvent was found to be crucial for achieving high E/Z selectivity. researchgate.netresearchgate.net This methodology has been applied to the synthesis of a key chiral intermediate for tamsulosin (B1681236) via asymmetric hydrogenation. researchgate.netresearchgate.net

The resulting enamides can be further transformed. For example, trifluoromethylated enamides, synthesized using copper catalysis, can be converted into the corresponding ketone, saturated amide, or oxazole. researchgate.netresearchgate.net

| Reagent System | Substrate | Product | Key Feature | Reference |

| Iron(II) acetate / Hexamethylphosphoramide | This compound | (E)-N-(1-phenylprop-1-en-2-yl)acetamide | High E/Z selectivity for (E)-β-arylenamide | researchgate.netresearchgate.net |

| Copper catalysis / CF₃SO₂Na (Langlois reagent) | Oximes | Trifluoromethylated enamides | Redox-economical, no external oxidant | researchgate.netresearchgate.net |

Chemo- and Stereoselective Reductions

The reduction of this compound is a critical transformation, primarily yielding the corresponding primary amine, 1-phenylpropan-2-amine. The choice of reducing agent and conditions dictates the chemoselectivity and, where applicable, the stereoselectivity of the reaction.

Commonly employed methods include catalytic hydrogenation and metal hydride reductions. Catalytic hydrogenation over catalysts like Raney cobalt has been shown to be effective for converting heteroaromatic ketoximes to primary amines with good selectivity and high yield under mild conditions. researchgate.net Other catalytic systems, such as those using nickel-aluminum (Ni-Al) catalysts, are also utilized for the hydrogenation of oximes. google.com The reduction of oxime derivatives of 1-phenyl-1-hydroxy-2-propanone can be achieved through catalytic hydrogenation or with dissolving metals like aluminum amalgams. google.com

Metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are versatile reagents for reducing oximes. mdma.ch The reactivity of these hydrides can be modulated to achieve selective reductions. For instance, NaBH₄ in the presence of nano-sized copper particles on charcoal has been reported as an efficient system for the reduction of various aldoximes and ketoximes to their corresponding amines. researchgate.net

While 1-phenylpropan-2-one itself is prochiral, its oxime does not possess a chiral center at the alpha-carbon. mdma.ch A chiral center is formed upon reduction of the C=N double bond. Therefore, non-stereoselective reduction methods will produce a racemic mixture of the resulting amine. Stereoselective reductions can be achieved using chiral catalysts or biocatalysts. For related α-hydroxy ketoximes, stereoselective reduction to cis-1,2-amino alcohols has been demonstrated using reagents like borane, highlighting the potential for stereocontrol in similar systems. nih.gov

Table 1: Selected Reagents for the Reduction of Oximes

| Reagent/Catalyst | Product Type | Reaction Characteristics | Reference |

|---|---|---|---|

| Raney Cobalt | Primary Amine | Good selectivity, high yield, mild conditions. | researchgate.net |

| NaBH₄/Nano Cu/Charcoal | Primary Amine | Efficient system for both aldoximes and ketoximes. | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A powerful and versatile reducing agent. | mdma.ch |

| Catalytic Hydrogenation (e.g., Ni-Al) | Primary Amine | Commonly used for oxime reduction. | google.com |

| Borane (for α-hydroxy ketoximes) | cis-1,2-Amino Alcohol | High regio- and stereoselectivity. | nih.gov |

Oxidation and Hydrolysis Reactions

The oxime group of this compound can undergo various oxidative transformations. The products of these reactions are highly dependent on the oxidant and the reaction conditions.

Oxidation of ketoximes can lead to the regeneration of the parent ketone, a common reaction when using hypervalent iodine(III) reagents. lucp.net In some cases, oxidation can lead to the formation of nitronates. For example, liver microsomes can slowly oxidize ketoximes to their corresponding sec-nitronates, a process dependent on cytochrome P450 enzymes. nih.gov Another pathway involves the oxidation of ketoximes to nitric oxide and the corresponding ketone, a reaction that can be catalyzed by P450-enriched microsomes or proceed via hydroxyl radical-like oxidants. nih.gov The initial step in this hydroxyl-dependent oxidation is proposed to be the abstraction of a hydrogen atom from the oxime's hydroxyl group. nih.gov

Stronger oxidizing agents like lead tetraacetate react with aromatic ketoximes to form stable iminoxyl radicals. cdnsciencepub.com The subsequent reactions of these radicals can lead to a mixture of products, including the parent ketone and ketazine monoxides, with reaction pathways influenced by the presence of oxygen and nitrogen dioxide. cdnsciencepub.com For sterically hindered ketoximes, lead tetraacetate oxidation can cause C-C bond fission, proceeding through nitrile oxide intermediates. cdnsciencepub.com

The hydrolysis of this compound, also known as deoximation, regenerates the parent ketone, 1-phenylpropan-2-one. This reaction is of significant synthetic importance for the deprotection of carbonyl groups. Due to the relative stability of oximes, direct hydrolysis often requires harsh acidic conditions, which can promote side reactions like the Beckmann rearrangement. nih.gov Consequently, numerous milder and more efficient methods have been developed.

These methods often employ oxidative or reductive cleavage, or transoximation. A variety of reagents can effect this transformation under mild conditions. For instance, cupric chloride (CuCl₂·2H₂O) in refluxing aqueous acetonitrile (B52724) efficiently converts oximes to carbonyl compounds. organic-chemistry.orgresearchgate.net Other effective systems include iodic acid (HIO₃) in dichloromethane, which works under mild, heterogeneous conditions. researchgate.net An electrochemical protocol has also been developed for the clean generation of carbonyl compounds from oximes. organic-chemistry.org

Table 2: Reagents and Conditions for the Hydrolysis of Oximes to Ketones

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | Reflux in MeCN/H₂O | Good yields, recoverable copper salt. | organic-chemistry.orgresearchgate.net |

| SnCl₂/TiCl₃ | THF/H₂O, room temp. | Superior reagent system, mild conditions. | nih.gov |

| Iodic Acid (HIO₃) | Dichloromethane, heterogeneous | Mild, non-aqueous hydrolysis. | researchgate.net |

| N-Bromosaccharin | Microwave irradiation | Short reaction times, high chemoselectivity. | organic-chemistry.org |

| BODIPY dye/Visible Light | Air as oxidant | Mild, photocatalytic method. | organic-chemistry.org |

| Levulinic Acid | Aqueous solution | Effective for hydrolysis. | acs.org |

| Acetic Acid/Water | 35-40 °C | Used for hydrolysis of related hydroxy oximes. | googleapis.com |

Nucleophilic and Electrophilic Reactivity of the Oxime Group

The oxime group is characterized by its dual reactivity, capable of acting as both a nucleophile and an electrophile. nsf.gov Oximes are considered ambidentate nucleophiles, with potential reaction sites at both the nitrogen and oxygen atoms. acs.org They can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced, and electrophilic addition reactions. numberanalytics.comnumberanalytics.com

The nucleophilic character is evident in O-alkylation reactions, which typically yield oxime ethers. acs.org The electrophilic character is most famously demonstrated in the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com In this acid-catalyzed reaction, protonation of the oxime's hydroxyl group converts it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a substituted amide. wikipedia.orgorganic-chemistry.org For this compound, the migrating group would be either the benzyl (B1604629) or the methyl group, leading to two possible amide products. The reaction is often promoted by acids but can also be facilitated by other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org

Radical Chemistry of Oxime Derivatives

A key feature of the oxime functional group is the relative weakness of the nitrogen-oxygen (N-O) bond. acs.org This bond can undergo homolytic scission (cleavage) upon receiving thermal or photochemical energy, generating an iminyl radical and an oxygen-centered radical. mdpi.comnih.gov This property makes oxime derivatives valuable precursors for generating free radicals under controlled conditions. mdpi.comnih.gov

The N-O bond dissociation enthalpy is relatively low, estimated to be around 50 kcal·mol⁻¹ in oximes and even lower in derivatives like O-phenyl oxime ethers (33–37 kcal·mol⁻¹). mdpi.com The homolytic cleavage of the N-O bond in derivatives of this compound would produce the 1-phenylpropan-2-yliminyl radical. mdpi.com These iminyl radicals are key intermediates in a variety of synthetic transformations, including intramolecular cyclizations and intermolecular additions. nih.govd-nb.info Due to the delocalization of the unpaired electron between nitrogen and oxygen in the parent oxime radical, they can form either C-O or C-N bonds in subsequent reactions. nih.gov The ease of this N-O bond scission is the foundation for the extensive radical chemistry associated with oximes. nih.govd-nb.inforesearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylpropan-2-amine |

| 1-Phenyl-1-hydroxy-2-propanone |

| 1-Phenylpropan-2-one |

| Acetic acid |

| Ammonium heptamolybdate |

| Benzaldehyde |

| Benzyl magnesium bromide |

| Borane |

| Cupric chloride |

| Cyanuric chloride |

| Cyclododecanone |

| Cyclohexanone |

| Hydrogen peroxide |

| Hydroxylamine |

| Iodic acid |

| Lead tetraacetate |

| Levulinic acid |

| Lithium aluminum hydride |

| N-bromosaccharin |

| Nitric oxide |

| Phosphorus pentachloride |

| Potassium bromide |

| Raney cobalt |

| Sodium borohydride |

| Thionyl chloride |

| Tin(II) chloride |

| Titanium(III) chloride |

| Tosyl chloride |

| Zinc chloride |

Generation and Reactivity of Iminyl Radicals

The generation of iminyl radicals from oxime derivatives, such as this compound, is a pivotal process in modern synthetic organic chemistry. These nitrogen-centered radicals are highly reactive intermediates that can be formed through the homolytic cleavage of the characteristically weak N–O bond present in oximes and their derivatives. mdpi.comnih.gov This bond scission can be initiated by various methods, including thermal heating, UV irradiation, and transition-metal catalysis. nih.govnsf.gov

Upon homolysis, an iminyl radical and an oxygen-centered radical are produced. nih.gov For instance, the photolysis of dioxime oxalates or oxime esters can generate the corresponding iminyl radical. mdpi.com The structure of these transient species has been elucidated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The 1-phenylpropan-2-yliminyl radical, specifically, has been observed and characterized by EPR during the UV photolysis of related dioxime oxalates, confirming its formation as a distinct intermediate. mdpi.comresearchgate.net

Once generated, iminyl radicals exhibit diverse reactivity, making them valuable for constructing complex molecular architectures. Their primary reaction pathways include:

Intramolecular Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from another part of the same molecule, often leading to subsequent cyclization reactions. nsf.govsioc-journal.cn

Addition to π-Systems: Iminyl radicals readily add to alkenes, alkynes, and arenes, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. This reactivity is fundamental to the synthesis of various nitrogen-containing heterocycles. nsf.govsioc-journal.cn

Norrish Type-I Fragmentation: This pathway involves the cleavage of the α-carbon-carbon bond, which can lead to the formation of alkyl radicals and nitriles. sioc-journal.cn This fragmentation is a key step in certain ring-opening reactions. nsf.gov

This versatile reactivity has been harnessed for the synthesis of numerous N-heterocycles, including pyrrolines, phenanthridines, and various fused pyridine (B92270) structures. nsf.govrsc.orgrsc.org

Table 1: EPR Spectroscopic Data for 1-Phenylpropan-2-yliminyl Radical

| Radical Species | Generation Method | Spectroscopic Parameters | Reference |

|---|

Photoredox Catalysis in Oxime Radical Chemistry

The advent of visible-light photoredox catalysis has revolutionized the generation of iminyl radicals from oxime derivatives, offering a mild and efficient alternative to harsher traditional methods. sioc-journal.cn This technique relies on a photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. sioc-journal.cnrsc.org Both transition metal complexes, such as those of iridium and ruthenium, and organic dyes have been employed successfully as photocatalysts. mdpi.comsemanticscholar.org

In a typical catalytic cycle involving an oxime derivative (e.g., an O-acyl or O-aryl oxime), the excited photocatalyst transfers an electron to the oxime substrate. mdpi.comnsf.gov This SET event generates a transient radical anion. mdpi.com This intermediate is unstable and rapidly undergoes fragmentation, cleaving the weak N–O bond to release the desired iminyl radical and a carboxylate or aryloxide anion. mdpi.comnsf.gov

The efficiency and applicability of this method depend on the redox potentials of both the photocatalyst and the oxime substrate. rsc.orgsemanticscholar.org For example, oxime esters with electron-withdrawing groups on the O-benzoyl moiety have been shown to be effective substrates for catalysis with fac-[Ir(ppy)₃], as they readily accept an electron from the excited iridium complex. mdpi.com The choice of catalyst is crucial; different photocatalysts possess different excited-state redox potentials, which must be matched to the substrate for efficient electron transfer. rsc.org

This photoredox strategy has been widely applied in various synthetic transformations. For example, it enables the coupling of iminyl radicals with other species and facilitates cascade reactions. The iminyl radicals generated under these mild conditions can participate in cyclizations to form products like pyrrolines or engage in fragmentation-alkynylation cascades to produce valuable nitrile-containing compounds. rsc.orgsemanticscholar.org

Table 2: Examples of Photoredox-Catalyzed Reactions Involving Oxime Derivatives

| Photocatalyst | Oxime Derivative Type | Key Transformation | Resulting Product Class | Reference(s) |

|---|---|---|---|---|

| fac-[Ir(ppy)₃] | O-acyl oximes | SET-induced N-O bond cleavage and cyclization | Cyclohexadienyl intermediates | mdpi.com |

| Organic Dyes (e.g., 4CzIPN) | Cyclic alkylketone oxime ethers | Oxidative ring-opening fragmentation and alkynylation | Alkynyl nitriles | semanticscholar.org |

Stereochemical Configurations and Isomerism of 1 Phenylpropan 2 One Oxime

E/Z Isomerism at the C=N Double Bond

Restricted rotation around the C=N double bond in 1-phenylpropan-2-one oxime results in the existence of two distinct geometric isomers. vulcanchem.com These isomers are designated using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents attached to the double bond.

For this compound, the substituents on the imine carbon are a benzyl (B1604629) group (-CH₂Ph) and a methyl group (-CH₃). The benzyl group has a higher priority than the methyl group. The substituents on the nitrogen atom are a hydroxyl group (-OH) and a lone pair of electrons. The hydroxyl group has a higher priority.

Z-isomer : The higher-priority groups (benzyl and hydroxyl) are on the same side (German: zusammen) of the C=N double bond. This is also referred to as the syn-phenyl isomer. nih.govsmolecule.com

E-isomer : The higher-priority groups (benzyl and hydroxyl) are on opposite sides (German: entgegen) of the C=N double bond. This is also referred to as the anti-phenyl isomer. smolecule.com

Typically, one isomer is thermodynamically more stable than the other, though reaction conditions can influence the ratio of isomers formed during synthesis. vulcanchem.com The interconversion between the E and Z isomers is possible through thermal or photochemical means, but it requires overcoming a significant energy barrier due to the double-bond character of the C=N bond. vulcanchem.com

Impact of Isomerism on Reactivity and Spectroscopic Properties

The distinct spatial arrangement of atoms in the E and Z isomers leads to differences in their physical and chemical properties, including their reactivity and how they interact with electromagnetic radiation in spectroscopic analyses.

Reactivity: The stereochemistry of the oxime is particularly crucial in reactions like the Beckmann rearrangement, where the group positioned anti to the hydroxyl group migrates. For this compound, this would lead to different amide products depending on the starting isomer.

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between the E and Z isomers of this compound. vulcanchem.com The chemical shifts of the protons and carbons located near the C=N bond are sensitive to the orientation of the hydroxyl group. The protons of the methyl and benzyl groups, being in different chemical environments in each isomer, will resonate at different frequencies.

Research on the NMR spectra of phenylacetone (B166967) (a synonym for 1-phenylpropan-2-one) oxime has provided data to differentiate the isomers. niscpr.res.in The difference in the chemical shifts of the carbons flanking the oxime carbon (Δδab) is a key indicator. niscpr.res.in

| Compound | Isomer | Δδab (ppm) |

|---|---|---|

| Phenylacetone Oxime | E-oxime | 28.6 |

| Z-oxime | 15.4 |

This table illustrates the significant difference in the chemical shift environment of the carbons adjacent to the C=N group for the E and Z isomers.

Infrared (IR) spectroscopy can also be used for characterization, typically showing a characteristic absorption band for the C=N stretch around 1620-1640 cm⁻¹ and a broad band for the O-H stretch around 3200-3300 cm⁻¹. vulcanchem.com However, the differences in the IR spectra between the E and Z isomers are often more subtle than those observed in NMR.

Control and Isolation of Specific Stereoisomers

The synthesis of this compound from its parent ketone and hydroxylamine (B1172632) typically produces a mixture of the E and Z isomers. researchgate.net The ratio of the isomers in the resulting mixture can be dependent on factors such as temperature and the pH of the reaction medium. researchgate.net

Several methods are available for the separation and isolation of the individual stereoisomers from a mixture:

Chromatography : Techniques like column chromatography and thin-layer chromatography (TLC) are effective for separating the E and Z isomers. vulcanchem.comresearchgate.net The different spatial arrangements of the isomers result in slight differences in polarity, leading to differential retention on the stationary phase. The presence of two distinct spots or peaks in a chromatogram is indicative of an isomeric mixture. unil.ch

Recrystallization : Fractional recrystallization can sometimes be employed to separate isomers if they have sufficiently different solubilities in a particular solvent system. researchgate.net

Chemical Methods : A specific method for selectively isolating the E isomer of aryl alkyl oximes has been developed. This process involves treating a solution containing a mixture of E and Z isomers with an anhydrous protic acid, such as hydrogen chloride, in an organic solvent. google.com This causes the selective precipitation of the E isomer as its hydrochloride salt. The Z isomer, which remains in the solution, can then isomerize to the more thermodynamically stable E isomer, which subsequently precipitates. Neutralization of the collected salt then yields the pure E-oxime. google.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 1-phenylpropan-2-one oxime in solution.

¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For this compound, the presence of (E) and (Z) isomers due to the C=N double bond can be observed, and their relative stability and conformation are influenced by substituents and solvent conditions. vulcanchem.com

In a study involving the synthesis of amphetamine, this compound was prepared as an intermediate. rsc.orgresearchgate.net The reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals: a broad singlet for the oxime hydroxyl proton (OH) at approximately 8.31 ppm, a multiplet for the five aromatic protons of the phenyl group between 7.21 and 7.33 ppm, a singlet for the benzylic methylene (B1212753) protons (CH₂) at 3.50 ppm, and a singlet for the methyl protons (CH₃) at 1.82 ppm. rsc.orgresearchgate.net These assignments are consistent with the expected structure of the oxime.

Conformational analysis, often aided by molecular mechanics calculations and the study of nuclear Overhauser effect (NOE) data, can reveal the preferred spatial arrangement of the molecule. uv.es For oximes, the orientation around the C-N bond and the aryl-C bond are of particular interest. nih.gov The presence of different conformers can be studied by analyzing coupling constants, which are sensitive to the dihedral angles between adjacent protons. uv.es While specific conformational studies on this compound are not extensively detailed in the provided results, the general principles of oxime conformational analysis are well-established. nih.govacs.orgindexcopernicus.com

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH | ~8.31 | Broad Singlet |

| Phenyl-H | 7.21 - 7.33 | Multiplet |

| CH₂ | 3.50 | Singlet |

| CH₃ | 1.82 | Singlet |

Solvent: CDCl₃. Data sourced from studies on amphetamine synthesis. rsc.orgresearchgate.net

Two-Dimensional Exchange Spectroscopy (2D EXSY) for Dynamic Processes

Dynamic NMR (DNMR) techniques, including 2D EXSY, are employed to study time-dependent phenomena such as conformational changes or chemical exchange. nih.govnih.gov These methods can determine the energy barriers for processes like bond rotation. nih.gov

For aryl oximes, a key dynamic process is the restricted rotation around the Ar–C(N) bond, which can lead to the existence of stereolabile atropisomers, especially when bulky substituents are present. nih.gov DNMR spectroscopy has been successfully used to measure the rotational barriers in various ortho-substituted aryl oximes. nih.govacs.org While a specific 2D EXSY study for this compound was not found in the search results, the methodology is highly relevant. Such an analysis would involve monitoring the exchange of signals between different conformational states as a function of temperature to calculate the activation energy of the rotational process. The complementarity of DNMR with techniques like dynamic HPLC has been noted for studying processes with different energy barriers. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This capability is invaluable for impurity profiling, particularly in forensic science for tracking the synthetic routes of illicit drugs. researchgate.netresearchgate.net

This compound is a known intermediate in the synthesis of amphetamine and methamphetamine via the reductive amination of 1-phenyl-2-propanone (P2P). researchgate.netnih.gov Its presence, along with other specific impurities, can serve as a chemical marker for this synthetic pathway. researchgate.netresearchgate.net A study utilizing Direct Analysis in Real Time combined with High-Resolution Mass Spectrometry (DART-HRMS) identified this compound as a key characteristic impurity in methamphetamine samples produced from P2P. researchgate.net The high resolving power of instruments like the Q-Orbitrap allows for the confident identification of impurities even in complex matrices. researchgate.net

Fragmentation Pathways of this compound and its Derivatives

The fragmentation of this compound upon ionization in a mass spectrometer provides structural information. In Electron Ionization (EI) mass spectrometry, the molecular ion peak is observed, followed by fragmentation. For the parent ketone, 1-phenylpropan-2-one, the mass spectrum is dominated by a fragment at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage of the bond between the carbonyl carbon and the methylene group, followed by rearrangement. massbank.eu Another significant peak is at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). massbank.eu

For the oxime, similar fragmentation patterns are expected, influenced by the C=N-OH group. Alpha-cleavage, which is common for amines and related compounds, would involve the cleavage of the C-C bond adjacent to the C=N bond. libretexts.org This would lead to the formation of resonance-stabilized fragments. The fragmentation pathways of oxime derivatives can be complex, but systematic analysis of the MS/MS spectra helps in postulating the structures of fragment ions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound itself was not found in the provided search results, studies on its derivatives and related oxime structures provide valuable insights.

For instance, the crystal structure of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime, a more complex derivative, was determined to confirm its (E)-configuration around the imine double bond. ajol.info The compound was found to crystallize in the monoclinic space group P2₁/c. ajol.info Similarly, a cobalt(III) complex containing a ligand derived from 1-phenyl-1,2-propanedione-2-oxime (B93574) also had its structure elucidated by X-ray diffraction, confirming the (E) configuration of the oxime moieties. tandfonline.comsakarya.edu.tr These studies underscore the power of X-ray crystallography to unambiguously establish stereochemistry and reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. ajol.infotandfonline.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Other Names |

|---|---|---|

| This compound | C₉H₁₁NO | Phenylacetone (B166967) oxime, Benzyl (B1604629) methyl ketoxime vulcanchem.comnih.govcymitquimica.com |

| 1-Phenyl-2-propanone | C₉H₁₀O | Phenylacetone, P2P, Benzyl methyl ketone researchgate.netwikipedia.org |

| Amphetamine | C₉H₁₃N | 1-Phenylpropan-2-amine rsc.org |

| Methamphetamine | C₁₀H₁₅N | N-methylamphetamine researchgate.netresearchgate.net |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime | C₁₉H₁₆ClN₃O₂ | - |

| 1-Phenyl-1,2-propanedione-2-oxime | C₉H₉NO₂ | Isonitrosopropiophenone tandfonline.com |

| Hydroxylamine (B1172632) | H₃NO | - rsc.org |

| Deuterated Chloroform | CDCl₃ | Chloroform-d rsc.org |

| Tropylium cation | [C₇H₇]⁺ | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques in the structural analysis of organic compounds, including this compound. These methods provide critical insights into the molecule's functional groups and electronic system, respectively. In research, they are routinely employed to confirm the identity of the synthesized compound and to study its chemical behavior.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within this compound. The presence of the oxime functional group (-C=N-OH), the phenyl ring, and aliphatic C-H bonds gives rise to a distinct IR spectrum. The analysis of these absorption bands confirms the successful conversion of the ketone precursor (1-Phenylpropan-2-one) to the oxime.

Key research findings from IR analysis focus on the identification of the hydroxyl (O-H) and carbon-nitrogen double bond (C=N) stretching vibrations, which are definitive for the oxime group. The O-H stretch typically appears as a broad band, indicative of hydrogen bonding, while the C=N stretch is found in the double-bond region of the spectrum. In studies involving the synthesis of oxime derivatives, such as Schiff bases or metal complexes, FTIR is used to track the changes in these characteristic bands, confirming the coordination of the ligand to a metal ion. acenet.edu

Below is a table summarizing the typical IR absorption bands for this compound, compiled from general spectroscopic data and analysis of similar compounds. wiley-vch.detandfonline.com

Interactive Table: Characteristic IR Absorption Bands for this compound You can filter the table by Vibration Type or Functional Group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | O-H Stretch (Broad) | Oxime (-OH) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Phenyl Ring |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Methylene & Methyl |

| 1670 - 1640 | C=N Stretch | Oxime (-C=N) |

| 1600 - 1450 | C=C Stretch (In-ring) | Phenyl Ring |

| 1470 - 1430 | C-H Bend (Aliphatic) | Methylene & Methyl |

| 960 - 930 | N-O Stretch | Oxime (-N-O) |

| 770 - 730 & 710 - 690 | C-H Bend (Out-of-plane) | Monosubstituted Phenyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from the π-electron system of the phenyl group and the n→π* transition of the oxime's C=N chromophore.

Research applications of UV-Vis spectroscopy for oximes are diverse. Studies on various carbonyl oximes show that they typically exhibit strong absorption bands in the 250–350 nm wavelength range. mdpi.com This absorption is crucial in photochemical research, as irradiation within this range can induce the homolytic cleavage of the N–O bond, leading to the formation of iminyl radicals. mdpi.com The efficiency of this process is influenced by the molecular structure, particularly the presence of aromatic groups. mdpi.com Furthermore, UV-Vis spectroscopy is a valuable tool for studying the kinetics of reactions involving the oxime or for quantifying the concentration of the compound in solution. In research on related compounds, UV-Vis data has been used to correlate the maximum absorption wavelength (λmax) with structural properties like steric bulk and bond angles. rsc.org

The table below outlines the expected UV-Vis absorption data for this compound based on its structural components and data from related compounds.

Interactive Table: Typical UV-Vis Absorption Data for this compound You can sort the table by Wavelength or Transition Type.

| Approx. λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~210 nm | High | π → π | Phenyl Ring |

| ~260 nm | Moderate | π → π | Phenyl Ring |

| 250 - 350 nm | Low to Moderate | n → π* | Oxime (-C=N-) |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for assessing the structural and electronic properties of organic compounds. mdpi.com For oximes and related molecules, DFT calculations, often using the B3LYP method with basis sets like 6-311G** or 6-31+G(d), are employed to determine optimized molecular geometries, vibrational frequencies, and various reactivity descriptors. mdpi.commdpi.com

DFT calculations can precisely predict bond lengths and angles for the stable structure of the molecule. nih.gov The electronic properties are explored through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Furthermore, DFT allows for the calculation of global reactivity descriptors, which quantify the chemical behavior of the molecule. These quantum chemical parameters provide a quantitative basis for understanding the molecule's stability and reactivity. mdpi.comnih.gov The molecular electrostatic potential (MEP) can also be calculated to identify the regions of the molecule that are prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table illustrates typical quantum chemical parameters that are determined using DFT calculations for organic molecules, providing insights into their reactivity.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |

| Energy Gap | ΔE | (ELUMO - EHOMO); relates to chemical reactivity and stability. researchgate.net |

| Electronegativity | χ | Describes the power of an atom to attract electrons to itself. mdpi.com |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. mdpi.comnih.gov |

| Chemical Softness | S | The reciprocal of hardness; indicates higher reactivity. mdpi.comnih.gov |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. mdpi.com |

Conformational Analysis through Computational Methods

Like many oximes, 1-Phenylpropan-2-one oxime can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group. vulcanchem.com The E and Z isomers differ in the spatial orientation of the hydroxyl group relative to the other substituents on the C=N bond. vulcanchem.com

Computational methods are essential for performing conformational analysis to identify the most stable conformers and to understand the energy landscape of the molecule. Methods such as the Monte Carlo method followed by DFT optimizations can be used to explore the complex conformational space. rsc.org These studies often consider the molecule in different environments, for instance, by using implicit solvent models like COSMO or by including explicit solvent molecules to better simulate solution-phase behavior. rsc.org Such analyses reveal the relative populations of different conformers at thermal equilibrium and the energy barriers for their interconversion. For related molecules, computational studies have shown significant conformational flexibility around the carbon-carbon single bonds in the propanol (B110389) chain.

Mechanistic Pathways Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For oxime derivatives, a key area of study is the homolytic cleavage of the N–O bond. This bond is relatively weak, with dissociation energies around 50 kcal·mol⁻¹ in oximes. mdpi.com

Photochemical studies on oxime esters, which are derivatives of oximes, show that they readily dissociate upon UV irradiation by cleaving their N–O bonds. mdpi.com This process generates an N-centered iminyl radical and an O-centered radical. mdpi.com DFT computations performed on model oxime esters have confirmed that this N–O bond cleavage is thermodynamically favored over other potential fragmentation pathways, such as O–C(O) cleavage. mdpi.com These calculations provide a theoretical foundation for understanding the observed reactivity, confirming that oxime derivatives are effective precursors for generating iminyl radicals, which can then participate in further chemical transformations. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activity. For derivatives of this compound, these models can be developed to predict their efficacy for specific applications and to guide the design of new, more potent compounds.

In the development of new therapeutic agents, for example, structure-activity relationship (SAR) studies are crucial. acs.org For a series of 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes designed as dopamine (B1211576) D₄ receptor agonists, SAR studies revealed that replacing an amide group with a methylene-oxime moiety led to compounds with improved stability and efficacy. acs.org Similarly, for a series of quinazolinone derivatives acting as carbonic anhydrase inhibitors, SAR analysis showed that introducing specific substituents, such as chloro or fluoro groups on the phenyl ring, enhanced the inhibitory activity against certain isoforms of the enzyme. nih.gov

These studies demonstrate how systematic structural modifications to the core oxime structure influence biological activity. QSPR/QSAR models would use calculated molecular descriptors (which can be derived from DFT) for a series of such derivatives and correlate them statistically with measured activities (e.g., inhibition constants, Kᵢ) to create a predictive model. nih.gov

Table 2: Example of Structure-Activity Relationship (SAR) Findings for Oxime-Related Derivatives This table summarizes how specific structural changes in molecules related to this compound affect their biological activity, as determined in SAR studies.

| Base Structure | Structural Modification | Resulting Change in Activity | Target | Reference |

| Propanone Oxime Core | Replacement of an amide with a methylene-oxime | Improved stability and efficacy | Dopamine D₄ Receptor | acs.org |

| Propanone Oxime Core | 2-Pyridine on N-4 piperazine (B1678402) ring | Superior D₄ agonist activity | Dopamine D₄ Receptor | acs.org |

| Quinazolinone with phenylpropanone thioether | Addition of Chloro/Fluoro group to phenyl ring | Improved inhibition (lower Kᵢ value) | Carbonic Anhydrase XII | nih.gov |

| Quinazolinone with phenylpropanone thioether | Change from 2-phenylethyl to 1-phenylpropan-2-yl | Weaker inhibition (higher Kᵢ value) | Carbonic Anhydrase II | nih.gov |

1 Phenylpropan 2 One Oxime As a Synthetic Intermediate and Precursor

Precursor for Nitrogen-Containing Heterocycles

The structural features of 1-phenylpropan-2-one oxime, specifically the presence of a nucleophilic nitrogen atom and its proximity to an aromatic ring, make it an ideal starting material for the synthesis of fused heterocyclic systems.

While direct synthesis examples using this compound are not extensively detailed, established synthetic methodologies for isoquinoline (B145761) derivatives from ketoximes are well-documented in chemical literature. These methods highlight the potential of this compound as a suitable precursor. Aromatic and heteroaromatic ketoximes can undergo regioselective cyclization with alkynes in the presence of a ruthenium catalyst to yield isoquinoline derivatives in good to excellent yields. organic-chemistry.org In these reactions, the oxime functionality plays a critical role in directing the cyclization process.

Another powerful strategy involves the intramolecular oxidative cyclization of ketoximes with alkenes to produce isoquinoline N-oxides. nih.govresearchgate.net This reaction, often mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA), proceeds to form various N-heterocyclic products. nih.govresearchgate.net The resulting isoquinoline N-oxides can then be readily deoxygenated to furnish the corresponding isoquinolines. researchgate.net Furthermore, copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives provides an efficient route to isoquinolines and isoquinoline N-oxides. nih.gov These general methods underscore the role of the oxime group as a key functional handle for the construction of the isoquinoline core.

A review of the scientific literature does not reveal established synthetic routes for the formation of hydroimidazothiazoles directly from this compound.

Role in Chiral Building Block Synthesis

This compound is a significant precursor in the asymmetric synthesis of chiral amines, carbinols, and β-aminoalcohols, which are fundamental components of many biologically active molecules and pharmaceuticals.

The reduction of the oxime group in this compound provides a direct pathway to 1-phenylpropan-2-amine, a chiral amine of significant interest. Biocatalytic methods, particularly the use of transaminases, have emerged as an environmentally favorable approach for the synthesis of chiral amines from prochiral ketones. nih.gov While this often involves the direct amination of the ketone, the reduction of the corresponding oxime is a classical and effective chemical alternative. The reductive acylation of this compound has also been explored, yielding N-acetyl (E)-β-arylenamides, which can be further processed to obtain the desired amine derivatives. rsc.orgresearchgate.net

| Precursor | Product | Synthetic Approach | Key Features |

| 1-Phenylpropan-2-one | (R)- or (S)-1-Arylpropan-2-amines | Biotransamination | High enantioselectivity, environmentally friendly. researchgate.netnih.gov |

| This compound | 1-Phenylpropan-2-amine | Chemical Reduction | A direct route to the racemic or, with chiral reagents, enantiomerically enriched amine. |

| This compound | (E)-N-(1-phenylprop-1-en-2-yl)acetamide | Reductive Acetylation | Provides access to enamide precursors of amines. rsc.orgresearchgate.net |

(R)-Phenylacetylcarbinol ((R)-PAC) is a key precursor in the synthesis of important pharmaceuticals like ephedrine (B3423809) and pseudoephedrine. researchgate.net A novel and efficient process for producing (R)-PAC involves the use of α-isonitrosopropiophenone and (R)-1-hydroxy-1-phenylpropan-2-one oxime as intermediates. nih.govnih.gov In this chemoenzymatic process, the propiophenone (B1677668) is first converted to the isonitrosopropiophenone (an oxime derivative). This is followed by an enantioselective reduction, often catalyzed by a ketoreductase enzyme, to produce the chiral (R)-1-hydroxy-1-phenylpropan-2-one oxime. nih.gov The final step is the hydrolysis of this chiral oxime intermediate under acidic conditions to yield (R)-phenylacetylcarbinol with high purity and high enantiomeric excess. nih.gov

| Intermediate | Product | Key Transformation | Significance |

| α-Isonitrosopropiophenone | (R)-1-hydroxy-1-phenylpropan-2-one oxime | Enantioselective enzymatic reduction | Establishes the crucial stereocenter. nih.gov |

| (R)-1-hydroxy-1-phenylpropan-2-one oxime | (R)-Phenylacetylcarbinol | Acidic hydrolysis | Yields the final chiral carbinol product. nih.gov |

β-Aminoalcohols are important structural motifs in many natural products and pharmaceuticals. The oxime functionality of 1-phenylpropan-2-one derivatives is instrumental in their stereoselective synthesis. An efficient process for preparing 1-erythro-2-amino-1-phenyl-1-propanol involves the reduction of 1-phenyl-1-hydroxy-2-propanone oxime. rsc.org This process starts with the conversion of 1-phenyl-1-hydroxy-2-propanone to its corresponding oxime. The subsequent reduction of this oxime, for instance using a nickel-aluminum catalyst, yields the desired β-aminoalcohol with good diastereomeric purity. rsc.org The intermediate (R)-1-hydroxy-1-phenylpropan-2-one oxime, used in the synthesis of (R)-PAC, is also a direct precursor for the manufacture of β-aminoalcohols of the ephedrine and norephedrine (B3415761) type. nih.govnih.gov

| Oxime Precursor | Target β-Aminoalcohol | Key Reaction Step | Stereochemical Outcome |

| 1-Phenyl-1-hydroxy-2-propanone oxime | 1-erythro-2-amino-1-phenyl-1-propanol | Catalytic Reduction (e.g., Ni/Al) | Good diastereomeric purity. rsc.org |

| (R)-1-hydroxy-1-phenylpropan-2-one oxime | Ephedrine/Norephedrine derivatives | Reduction and further synthesis | Access to specific stereoisomers of pharmacologically important aminoalcohols. nih.govnih.gov |

Formation of Oxime Ethers and Esters for Further Derivatization

The oxime functional group of this compound is readily derivatized to form oxime ethers and esters, which serve as key intermediates for further chemical transformations. These derivatives are valuable in organic and medicinal chemistry for creating diverse molecular architectures. organic-chemistry.orgarpgweb.com

The synthesis of oxime ethers from this compound can be achieved through several methods. A common approach involves the O-alkylation of the oxime with various alkyl halides in the presence of a base. nih.gov Another efficient method is a one-pot synthesis from alcohols using reagents like triphenylphosphine (B44618) and carbon tetrachloride. organic-chemistry.org This method is advantageous as it avoids the use of toxic and unstable reagents often associated with traditional Mitsunobu conditions. organic-chemistry.org The reaction selectively produces O-alkyl ethers and can be performed with a range of primary, secondary, allylic, and benzylic alcohols. organic-chemistry.org

Similarly, oxime esters can be prepared through the esterification of this compound. This can be accomplished by reacting the oxime with carboxylic acids, acid chlorides, or acid anhydrides. arpgweb.com Recent advancements have also demonstrated the synthesis of oxime esters via visible-light-mediated multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters, offering a one-pot procedure under mild conditions. nih.gov Another catalytic approach involves the use of N-heterocyclic carbenes for the redox esterification between α,β-unsaturated aldehydes and oximes. rsc.org

The formation of these ethers and esters from this compound is a critical step for further derivatization, enabling the introduction of new functional groups and the construction of more complex molecular frameworks. nih.gov

Table 1: Synthesis of Oxime Ethers and Esters

| Derivative Type | General Method | Reagents | Key Features |

|---|---|---|---|

| Oxime Ethers | O-alkylation | Alkyl halides, Base | Common and versatile method. nih.gov |

| One-pot synthesis from alcohols | Triphenylphosphine, Carbon tetrachloride, DBU, TBAI | Avoids toxic reagents, good yields. organic-chemistry.org | |

| Oxime Esters | Esterification | Carboxylic acids, Acid chlorides, Acid anhydrides | Traditional and effective. arpgweb.com |

| Visible-light-mediated multicomponent reaction | Aldehydes, Aryl amines, NHPI esters, Photocatalyst (Eosin Y) | One-pot, mild conditions, wide substrate scope. nih.gov | |

| N-heterocyclic carbene catalysis | α,β-Unsaturated aldehydes, Triazolium salt | Good yields for a broad range of substrates. rsc.org |

Construction of Complex Organic Molecules through Metal-Catalyzed Processes

This compound and its derivatives are valuable precursors for the construction of complex organic molecules through various metal-catalyzed reactions. acs.orgacs.org These processes often involve the activation and functionalization of the oxime group, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netresearchgate.net

Transition metal catalysts, including those based on copper, palladium, and nickel, have been extensively used in reactions involving oximes. semanticscholar.orgnih.gov These catalysts can facilitate a range of transformations such as C-H bond activation, Heck-type reactions, and cross-coupling reactions. researchgate.net For instance, copper-catalyzed N-imination of boronic acids and organostannanes with O-acyl ketoximes provides a method for C-N bond formation under non-basic conditions. nih.gov This approach is compatible with various functional groups and can be applied to aryl, heteroaryl, and alkenyl boronic acids. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating complex molecular architectures. researchgate.net While direct examples involving this compound are not extensively detailed in the provided search results, the general reactivity of oximes in such reactions suggests its potential as a substrate. dntb.gov.ua The N-O bond in oxime derivatives can be cleaved under the influence of a transition-metal catalyst, allowing for the formation of new bonds and the synthesis of nitrogen-containing heterocycles and other complex structures. researchgate.net

The versatility of metal-catalyzed reactions involving oximes highlights the potential of this compound as a building block in the synthesis of diverse and complex organic molecules. acs.orgacs.org

Table 2: Metal-Catalyzed Reactions Involving Oximes for Complex Molecule Synthesis

| Reaction Type | Metal Catalyst | Description | Potential Application for this compound |

|---|---|---|---|

| N-Imination | Copper (I) or (II) | N-imination of boronic acids and organostannanes with oxime O-carboxylates. nih.gov | Synthesis of N-aryl or N-alkenyl imines from its O-acyl derivative. |

| Cross-Coupling Reactions | Palladium, Nickel | Formation of C-C bonds between an organic halide and an organometallic reagent. researchgate.net | Potential for coupling with aryl or vinyl partners to build more complex structures. |

| C-H Activation | Transition Metals | Direct functionalization of C-H bonds. researchgate.net | Functionalization of the aromatic ring or alkyl chain. |

| Heterocycle Synthesis | Various Metals | Construction of nitrogen-containing ring systems. acs.orgresearchgate.net | Precursor for the synthesis of pyridines, pyrazines, and other heterocycles. |

Application in Forensic Chemistry for Synthetic Route Identification

In forensic chemistry, this compound plays a crucial role as a chemical marker for identifying the synthetic route used in the clandestine production of amphetamine. ojp.govmdma.ch Illicit drug profiling aims to identify impurities and by-products in seized drug samples to establish links between different seizures, identify the manufacturing method, and gather intelligence on drug trafficking networks. researchgate.netnih.govdoi.org

1-Phenylpropan-2-one (P2P) is a primary precursor for the synthesis of amphetamine. unodc.orgresearchgate.net One of the common clandestine synthesis methods involves the conversion of P2P to amphetamine via the oxime. In this route, P2P is first reacted with hydroxylamine (B1172632) to form this compound, which is then reduced to amphetamine. mdma.ch The presence of residual this compound in a seized amphetamine sample is a strong indicator that this specific synthetic pathway was employed. mdma.ch

Forensic laboratories utilize analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to separate and identify the impurities in illicit drug samples. nih.govresearchgate.net The identification of "route-specific" impurities like this compound allows forensic chemists to differentiate between various synthetic methods, such as the Leuckart route, reductive amination, or the oxime pathway. ojp.govunodc.org

The impurity profile, which includes the presence and relative abundance of compounds like this compound, can create a "chemical signature" for a particular batch of an illicit drug. ojp.gov This information is invaluable for law enforcement agencies to track the distribution of drugs from a specific clandestine laboratory and to understand the evolving trends in illicit drug manufacturing. researchgate.netsemanticscholar.orgnih.govresearchgate.net The detection of this compound, along with other related impurities, provides crucial intelligence for monitoring precursor chemicals and combating the illegal drug trade. atu.iesemanticscholar.orgljmu.ac.uk

Coordination Chemistry of 1 Phenylpropan 2 One Oxime and Its Analogues

Chelation Properties and Ligand Behavior

1-Phenylpropan-2-one oxime (PPO) and its analogues are effective chelating agents, capable of forming stable complexes with numerous transition metals. vulcanchem.com The ligand's ability to coordinate with metal ions stems from the donor atoms in its oxime functional group (-C=N-OH). smolecule.com Oximes are considered amphoteric ligands due to the mildly acidic hydroxyl group and the slightly basic azomethine nitrogen atom. researchgate.netbingol.edu.tr This dual character allows them to coordinate to metal centers in several ways.

The most common coordination mode involves the nitrogen atom of the oxime group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five- or six-membered chelate ring. researchgate.net The deprotonation of the oximic proton is a frequent occurrence upon complexation, leading to an oximato ligand which binds to the metal as a mono-anionic species. However, the ligand can also coordinate as a neutral molecule, particularly in highly acidic media.